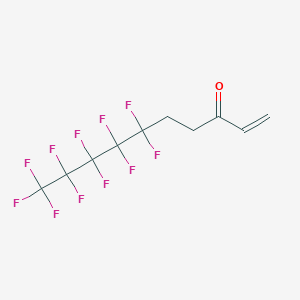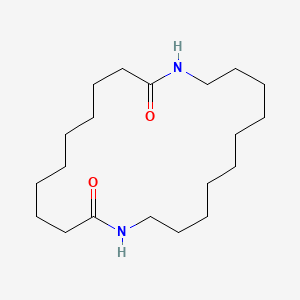
1,12-Diazacyclodocosane-2,11-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
1,12-Diazacyclodocosane-2,11-dione can be synthesized through several methods. One common approach involves the extraction of the compound from the Phyllanthus niruri Linn plant . The plant is powdered and then extracted with ethanol, followed by distillation in vacuo . The structure of the compound is determined using spectroscopy methods and X-ray crystallography .
Análisis De Reacciones Químicas
1,12-Diazacyclodocosane-2,11-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,12-Diazacyclodocosane-2,11-dione has several scientific research applications:
Chemistry: It is used in the study of cyclic diamides and their properties.
Biology: The compound’s bioactivity makes it a subject of interest in biological research.
Medicine: Potential medicinal applications are being explored due to its bioactive properties.
Industry: The compound’s unique structure and properties make it useful in various industrial applications.
Mecanismo De Acción
The mechanism of action of 1,12-Diazacyclodocosane-2,11-dione involves its interaction with specific molecular targets and pathways. The compound’s peptide groups play a significant role in its bioactivity, influencing intermolecular contacts and hydrogen-bond interactions
Comparación Con Compuestos Similares
1,12-Diazacyclodocosane-2,11-dione can be compared with other similar cyclic diamides, such as:
1,6-Diazacyclododecane-2,5-dione: Another cyclic diamide with a smaller ring structure.
1,10-Diazacyclooctadecane-2,9-dione: A compound with a similar structure but different ring size.
Propiedades
Número CAS |
143423-02-3 |
|---|---|
Fórmula molecular |
C20H38N2O2 |
Peso molecular |
338.5 g/mol |
Nombre IUPAC |
1,12-diazacyclodocosane-2,11-dione |
InChI |
InChI=1S/C20H38N2O2/c23-19-15-11-7-3-4-8-12-16-20(24)22-18-14-10-6-2-1-5-9-13-17-21-19/h1-18H2,(H,21,23)(H,22,24) |
Clave InChI |
SZGFECQCECPUNQ-UHFFFAOYSA-N |
SMILES canónico |
C1CCCCCNC(=O)CCCCCCCCC(=O)NCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


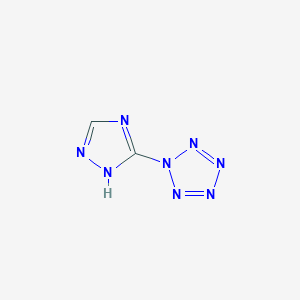
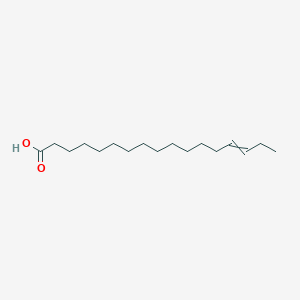
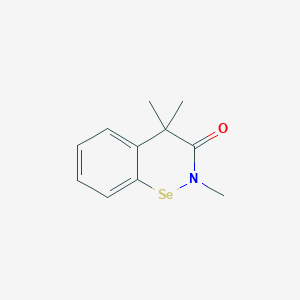

![Pyrimido[4,5-b]quinolin-5(10H)-one, 2,4-diamino-10-methyl-](/img/structure/B12544235.png)
![Indolizine, 3-[3-(3-chloro-3H-diazirin-3-yl)phenyl]-](/img/structure/B12544236.png)
![3-[(Dimethylamino)methylidene]-4-iodo-1,3-dihydro-2H-indol-2-one](/img/structure/B12544237.png)

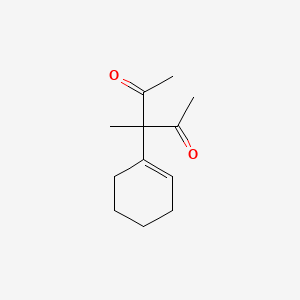
![Diethyl 4-[(10-bromodecyl)oxy]pyridine-2,6-dicarboxylate](/img/structure/B12544264.png)
![2,4,6-Trimethyl-3-[(E)-phenyldiazenyl]quinoline](/img/structure/B12544271.png)
![10H-Phenoxazine, 10-[[4-(2-hydroxyethyl)-1-piperazinyl]acetyl]-](/img/structure/B12544273.png)
![Benzene, 1-bromo-4-[2,2-difluoro-1-(trifluoromethyl)ethenyl]-](/img/structure/B12544290.png)
